5-Heptenoic acid, methyl ester
Description
Overview of the Chemical Compound within the Context of Unsaturated Fatty Acid Methyl Esters
5-Heptenoic acid, methyl ester is classified as an unsaturated fatty acid methyl ester. This classification stems from its core structure: a seven-carbon chain (heptanoic acid) containing a carbon-carbon double bond, with a methyl ester group at one end. ontosight.aiontosight.ai Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. ctdbase.org The "5-" in its name indicates that the double bond starts at the fifth carbon atom, counting from the carbonyl carbon of the ester group. The presence of this double bond makes it an unsaturated compound, and the methyl ester functional group is formed by the condensation of the carboxylic acid with methanol.
This compound exists as two distinct geometric isomers, or stereoisomers, due to the restricted rotation around the carbon-carbon double bond: cis (or Z) and trans (or E). uva.nl These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of the atoms. The specific isomer, whether (Z)-5-heptenoic acid methyl ester or (E)-5-heptenoic acid methyl ester, can significantly influence its physical properties and chemical reactivity. uva.nlspectrabase.com
Below is a table summarizing the basic properties of Heptenoic acid, methyl ester.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| IUPAC Name | methyl hept-5-enoate | nih.gov |
| Isomers | cis and trans | uva.nl |
Significance as a Research Target in Organic Synthesis and Mechanistic Studies
This compound and its derivatives are valuable compounds in the realm of organic synthesis. They serve as versatile building blocks and precursors for the creation of more complex molecules. lookchem.com For instance, derivatives of 5-heptenoic acid are utilized in the synthesis of prostaglandins (B1171923) and other biologically active compounds. larodan.comcymitquimica.com The double bond and the ester group are key functional groups that allow for a variety of chemical transformations.
In mechanistic studies, this compound is employed to investigate the pathways of chemical reactions. For example, research has explored the isomerization of 6-heptenoic acid, where 5-heptenoic acid is a primary product, providing insights into reaction kinetics and the influence of catalysts. uva.nl The specific positioning of the double bond allows researchers to study regioselectivity and stereoselectivity in reactions such as hydroformylation. uva.nl Furthermore, complex derivatives of this compound are used in advanced organic synthesis due to their specific configurations and potential for developing new chemical products. lookchem.com
Historical Development of Research Pertaining to 5-Heptenoic Acid Derivatives
The study of heptenoic acid derivatives is intertwined with the broader history of fatty acid research and the synthesis of complex natural products. A significant area of research has been in the development of statins, a class of drugs used to treat lipid disorders. researchgate.netresearchgate.net Structurally, many synthetic statins feature a chiral 3,5-dihydroxy-6-heptenoic or heptanoic acid side chain attached to a heterocyclic core. researchgate.netresearchgate.net The continuous effort to create more potent and economically viable synthetic statins has driven much of the innovation in the synthesis of heptenoic acid derivatives. researchgate.net
Early research focused on isolating and identifying natural products containing these structural motifs. researchgate.net Over the past several decades, the focus has shifted towards developing novel and efficient synthetic strategies. researchgate.netnih.gov This has led to outstanding achievements in organic synthesis, particularly in the creation of the chiral side chains of these complex molecules. researchgate.net The evolution from natural product isolation to sophisticated multi-step synthesis highlights the progress in the field and the enduring importance of heptenoic acid derivatives as synthetic targets. solubilityofthings.com
Structure
3D Structure
Properties
CAS No. |
63329-96-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl hept-5-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h3-4H,5-7H2,1-2H3 |
InChI Key |
ARLQDYZAXIPMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCC(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Heptenoic Acid, Methyl Ester
Reactions at the Ester Functional Group
The methyl ester moiety is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. These reactions are fundamental transformations for converting the ester into other valuable chemical entities.
Ester Hydrolysis: The hydrolysis of 5-Heptenoic acid, methyl ester to its corresponding carboxylic acid (5-Heptenoic acid) and methanol can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This reaction is a reversible process that follows a pseudo-first-order kinetic model. youtube.comegyankosh.ac.in The rate of hydrolysis is dependent on the concentration of the ester and the hydronium ion catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The direct attack of the potent nucleophile (OH⁻) on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. Due to the high excess of the base, the reaction can be treated as pseudo-first-order. chemrxiv.org
The kinetics of these reactions are influenced by factors such as temperature, catalyst concentration, and solvent polarity. researchgate.net
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is crucial in processes like biodiesel production from fatty acid methyl esters. rsisinternational.orguark.edu
Mechanism: Similar to hydrolysis, transesterification can be acid- or base-catalyzed. masterorganicchemistry.com The base-catalyzed route is generally faster and involves the attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com
Kinetics: The reaction is typically reversible, and its rate is influenced by the molar ratio of alcohol to ester, catalyst type and concentration, and temperature. scispace.comresearchgate.net For example, studies on palm oil transesterification show that the reaction rate increases with temperature up to a certain point (e.g., 60°C) and with higher catalyst concentrations. scispace.comresearchgate.net
Table 1: Comparative Kinetics of Ester Reactions
| Reaction Type | Catalyst | Typical Kinetics | Key Influencing Factors | Reversibility |
| Hydrolysis | Acid (e.g., HCl) | Pseudo-first-order | Temperature, [H⁺] | Reversible |
| Hydrolysis | Base (e.g., NaOH) | Second-order (Pseudo-first-order with excess base) | Temperature, [OH⁻] | Irreversible |
| Transesterification | Acid or Base | Reversible, complex kinetics | Temperature, Alcohol:Ester Ratio, Catalyst Conc. | Reversible |
The reduction of the ester group in this compound can yield either the corresponding unsaturated alcohol (5-hepten-1-ol) or, under more forcing conditions, a hydrocarbon.
Reduction to Alcohols: The selective reduction of the ester in the presence of a carbon-carbon double bond is a significant synthetic challenge. researchgate.net Catalytic hydrogenation is an environmentally benign method for this transformation. acs.org Homogeneous catalysts, particularly those based on ruthenium and manganese complexes, have shown high efficiency and selectivity for converting unsaturated esters to unsaturated alcohols. youtube.com This transformation is valuable for producing intermediates for fragrances and pharmaceuticals. acs.org
Transfer hydrogenation, which uses hydrogen donors like alcohols instead of pressurized H₂, is another effective method. acs.org For instance, Ru-MACHO-BH has been used to catalyze the transfer hydrogenation of α,β-unsaturated carbonyl compounds with high selectivity. livescience.io The key is to achieve selective reduction of the carbonyl group without concurrent reduction or isomerization of the C=C bond. acs.org
Table 2: Catalytic Systems for Selective Ester Reduction
| Catalyst Type | Metal Center | Typical Conditions | Product | Selectivity Notes |
| Homogeneous Hydrogenation | Ruthenium (Ru) | H₂ gas, specific ligands | Unsaturated Alcohol | High selectivity for C=O over C=C reduction can be achieved. youtube.com |
| Homogeneous Hydrogenation | Manganese (Mn) | H₂ gas, aminophosphine ligands | Unsaturated Alcohol | Effective under mild conditions, tolerates other functional groups. youtube.com |
| Transfer Hydrogenation | Ruthenium (Ru) | Hydrogen donor (e.g., ethanol), base | Unsaturated Alcohol | Avoids pressurized H₂; C=C isomerization can be a competing reaction. acs.org |
Reduction to Hydrocarbons: The complete deoxygenation of fatty acid esters to hydrocarbons is a key process in the production of renewable fuels. This transformation typically requires more rigorous conditions and specific catalysts. For example, catalytic cracking of oleic acid methyl ester over zeolites like HZSM-5 and HY at high temperatures (e.g., 650°C) can produce a range of hydrocarbons, including aromatics and branched alkanes. researchgate.net Another approach involves hydrothermal decarboxylation using catalysts like Mo/Al₂O₃, which can convert fatty acids and their derivatives into liquid hydrocarbons. acs.org
Reactivity of the Alkene Moiety in this compound
The C=C double bond in the molecule is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions. Its position at C-5 is not conjugated with the ester carbonyl, influencing its reactivity compared to α,β-unsaturated systems.
The double bond in this compound can migrate along the carbon chain under certain conditions, typically with acid, base, or metal catalysis. This isomerization leads to a mixture of heptenoic acid methyl ester isomers. The distribution of these isomers is governed by the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Product: The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. libretexts.orgyoutube.com In olefin isomerization, this often corresponds to the formation of a less substituted, terminal alkene if a suitable pathway exists.
Thermodynamic Product: The thermodynamic product is the most stable isomer. libretexts.orgyoutube.com For alkenes, stability generally increases with the degree of substitution of the double bond due to hyperconjugation. Therefore, internal alkenes are typically more stable than terminal ones.
Reaction conditions determine the outcome. Low temperatures and short reaction times favor the formation of the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic product. wikipedia.orgyoutube.com
Hydroformylation: Also known as the "oxo process," this reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org When applied to this compound, it would produce a mixture of methyl formyl-heptanoates. The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. researchgate.net The use of specific ligands, such as triphenylphosphine, can influence the regioselectivity of the reaction (i.e., the position of the new formyl group). researchgate.net
Hydroesterification and Hydrocarboxylation: These related carbonylation reactions introduce a carboxylic acid or ester group. wikipedia.org
Hydroesterification: Adds H and a -COOR group across the double bond. This can be achieved using carbon monoxide and an alcohol in the presence of a palladium catalyst. Mechanistic studies show that the reaction can proceed through a formyl mechanism involving the C-H activation of an in-situ generated methyl formate intermediate, rather than free CO. nih.gov
Hydrocarboxylation: Adds H and a -COOH group, typically using CO and water. wikipedia.org
These reactions provide a powerful method for converting simple alkenes into more complex, difunctional molecules.
The alkene moiety is susceptible to attack by oxidizing agents, which can lead to cleavage of the carbon-carbon double bond and the formation of smaller, oxygenated molecules.
Ozonolysis: This is a classic method for cleaving double bonds. The reaction of this compound with ozone (O₃) would form an unstable primary ozonide, which rearranges to a molozonide. Work-up of this intermediate under reductive conditions (e.g., with zinc or dimethyl sulfide) would yield two carbonyl compounds: propanal and methyl 4-oxobutanoate. Oxidative work-up (e.g., with hydrogen peroxide) would yield propanoic acid and methyl 4-oxobutanoate.
Oxidation with Other Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) can also cleave the double bond, typically yielding carboxylic acids directly. The oxidation of unsaturated fatty acids can also occur via singlet oxygen, leading to hydroperoxides and subsequent degradation products. nih.gov
The analysis of these fragmentation products is a common strategy for determining the position of double bonds in unsaturated fatty acids and their esters. researchgate.net For instance, mass spectrometry techniques can induce characteristic fragmentations at or near the double bond, allowing for structural elucidation. researchgate.net
Cycloaddition Reactions Involving the Double Bond
The carbon-carbon double bond in this compound serves as a potential reaction site for various cycloaddition reactions. These reactions are valuable in synthetic organic chemistry for the construction of cyclic molecules. Although specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the well-established principles of cycloaddition chemistry involving mono-substituted alkenes.
One of the most prominent classes of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this type of reaction, the alkene acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. The double bond in this compound, being a mono-substituted alkene, is expected to be a reactive dienophile, particularly with electron-rich dienes. The presence of the ester group, being weakly electron-withdrawing, can influence the regioselectivity of the reaction.
Another important class of cycloaddition is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. The double bond of this compound can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield a variety of five-membered heterocycles. The specific outcome of these reactions would depend on the nature of the 1,3-dipole and the reaction conditions employed.
Intramolecular Cyclization Processes, Including Lactone Formation
The structure of this compound, with its ester functionality and a double bond at a suitable distance, allows for intramolecular cyclization reactions, most notably the formation of lactones. Lactones are cyclic esters and their formation from unsaturated esters is a common synthetic transformation.
Acid-catalyzed intramolecular esterification, also known as lactonization, is a plausible pathway for the cyclization of this compound. In the presence of a strong acid, the double bond can be protonated to form a carbocation. Subsequent nucleophilic attack by the carbonyl oxygen of the ester group can lead to the formation of a cyclic intermediate, which upon rearrangement and loss of a proton, would yield a lactone. The size of the resulting lactone ring (e.g., a γ-lactone or δ-lactone) would depend on the position of the initial protonation of the double bond and the subsequent cyclization pathway.
Halolactonization is another well-established method for the intramolecular cyclization of unsaturated esters. This reaction is initiated by the electrophilic attack of a halogen (e.g., iodine or bromine) on the double bond, forming a halonium ion intermediate. The ester's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the intermediate to form a cyclic ether, which in this case would be a halo-substituted lactone.
Catalytic Transformations of this compound
The catalytic conversion of unsaturated fatty acid methyl esters, such as this compound, is a significant area of research, particularly in the context of biofuel production and upgrading. Hydrodeoxygenation (HDO) is a key process in this field, aiming to remove oxygen from the molecule to produce hydrocarbons suitable for fuel applications.
Hydrodeoxygenation (HDO) Mechanisms on Heterogeneous Catalysts (e.g., Sulphided NiMo, CoMo)
The hydrodeoxygenation of methyl heptanoate (B1214049), a saturated analogue of this compound, has been studied in detail over sulphided nickel-molybdenum (NiMo) and cobalt-molybdenum (CoMo) catalysts, which are commonly used in industrial hydrotreating processes. tkk.fitkk.fi The mechanisms on these catalysts are complex and involve multiple reaction pathways.
For sulphided NiMo/γ-Al2O3 and CoMo/γ-Al2O3 catalysts, the HDO of methyl heptanoate proceeds through several key steps. tkk.firesearchgate.net Initially, the ester can undergo hydrogenation of the carbonyl group to form an alcohol intermediate. Alternatively, hydrolysis of the ester can occur, yielding heptanoic acid and methanol. tkk.fi
The primary HDO pathways are:
Direct Hydrodeoxygenation (HDO): In this pathway, the C-O bonds are cleaved by hydrogenolysis, leading to the formation of heptane (a C7 hydrocarbon) and water.
Decarbonylation/Decarboxylation (DCO/DCO2): This route involves the removal of the carboxyl group as carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation), resulting in the formation of hexane (B92381) (a C6 hydrocarbon). tkk.firesearchgate.net
Regioselectivity and Chemoselectivity in Catalytic Conversions
Regioselectivity and chemoselectivity are critical aspects of the catalytic conversion of this compound, as they determine the final product distribution and fuel quality.
Regioselectivity in the context of HDO of unsaturated esters primarily relates to the hydrogenation of the carbon-carbon double bond versus the hydrodeoxygenation of the ester group. The relative rates of these two reactions are influenced by the catalyst type and reaction conditions. For instance, noble metal catalysts are known for their high hydrogenation activity. acs.org
Chemoselectivity refers to the preference of the catalyst to promote one reaction pathway over another, such as the HDO versus the DCO/DCO2 pathway. This selectivity has a direct impact on the carbon number of the resulting hydrocarbon products. The HDO pathway preserves the carbon chain length (C7), while the DCO/DCO2 pathways lead to a loss of one carbon atom (C6).
Studies on methyl palmitate HDO over sulphided Mo/Al2O3, CoMo/Al2O3, and NiMo/Al2O3 catalysts have shown that the C16/C15 hydrocarbon ratio is dependent on the catalyst used. researchgate.net For instance, NiMo/Al2O3 preferentially formed C15 hydrocarbons, indicating a preference for the decarboxylation/decarbonylation pathway. researchgate.net In contrast, Mo/Al2O3 and CoMo/Al2O3 favored the formation of C16 hydrocarbons via the HDO pathway. researchgate.net
The table below summarizes the product distribution for the HDO of methyl palmitate over different sulphided catalysts.
| Catalyst | Main Hydrocarbon Product | C16/C15 Ratio | Predominant Pathway |
| Mo/Al2O3 | C16 | 16.1 | HDO |
| CoMo/Al2O3 | C16 | 2.79 | HDO |
| NiMo/Al2O3 | C15 | 0.65 | DeCOx |
Data sourced from a study on methyl palmitate hydrodeoxygenation. researchgate.net
Role of Catalyst Design in Directing Reaction Pathways
The design of the heterogeneous catalyst plays a crucial role in controlling the reaction pathways and the selectivity of the HDO process. Factors such as the active metal components, the support material, and the presence of promoters significantly influence the catalyst's performance.
Sulphided NiMo and CoMo catalysts are bifunctional, possessing both hydrogenation and acidic functions. The metallic sites (Ni-Mo-S or Co-Mo-S phases) are responsible for the hydrogenation and hydrogenolysis reactions, while the acidic sites on the support (e.g., γ-Al2O3) can catalyze hydrolysis and dehydration reactions. tkk.fi
The choice of promoter (Ni or Co) has a pronounced effect on the selectivity. As mentioned earlier, Ni-promoted MoS2 catalysts tend to favor the decarbonylation/decarboxylation route, while Co-promoted catalysts show higher selectivity towards the direct hydrodeoxygenation pathway. researchgate.net The different electronic properties of Ni and Co in the sulfided state are thought to be responsible for this difference in selectivity.
The catalyst support also plays a critical role. For instance, using acidic supports can favor the deoxygenation pathway to alkanes, whereas basic supports may favor the formation of alcohols and suppress deoxygenation. aalto.fi The acidity of the support can be tuned to control the extent of cracking and isomerization reactions, which can affect the properties of the final hydrocarbon product.
Furthermore, the dispersion of the active metal species on the support and the morphology of the catalyst can impact its activity and stability. nih.govacs.org Higher dispersion generally leads to a greater number of active sites and higher reaction rates.
Advanced Analytical Methodologies for the Research and Characterization of 5 Heptenoic Acid, Methyl Ester
Chromatographic Techniques for Separation and Quantification
Gas and liquid chromatography are indispensable tools for the analysis of FAMEs. cnr.it The conversion of fatty acids to their methyl esters increases volatility and thermal stability, making them highly suitable for gas chromatographic analysis. restek.comgcms.cz
The development of a robust Gas Chromatography (GC) method is fundamental for the separation of isomers of 5-heptenoic acid, methyl ester, such as potential cis and trans geometric isomers. The goal is to achieve baseline separation of these isomers to allow for accurate quantification. Method development involves the careful optimization of several key parameters.
The choice of stationary phase is critical. For the separation of FAME isomers, particularly cis and trans isomers, highly polar stationary phases are required. sigmaaldrich.com Phases with a high percentage of biscyanopropyl, for example, provide the selectivity needed to resolve these closely related compounds. restek.comgcms.czsigmaaldrich.com The elution order can also be affected by the stationary phase; for instance, trans isomers typically elute before cis isomers on biscyanopropyl phases, an order that is reversed on polyethylene (B3416737) glycol (PEG)-based phases like Carbowax. restek.com
Other critical parameters that are optimized during method development include the temperature program, carrier gas flow rate, and injection mode. A slow temperature ramp can improve the resolution of closely eluting peaks. The use of hydrogen as a carrier gas can reduce analysis time without sacrificing resolution compared to helium. sigmaaldrich.com
Table 1: Key Parameters in GC Method Development for Isomer Analysis
| Parameter | Objective | Typical Considerations for this compound |
|---|---|---|
| Stationary Phase | Achieve selectivity between isomers | Highly polar phases (e.g., biscyanopropyl siloxane) are effective for separating geometric isomers. sigmaaldrich.com |
| Column Dimensions | Enhance efficiency and resolution | Longer columns (e.g., 75-100 m) with smaller internal diameters (e.g., 0.18-0.25 mm) increase theoretical plates and improve separation. sigmaaldrich.com |
| Temperature Program | Optimize separation and analysis time | A slow oven temperature ramp (e.g., 1-5 °C/min) can improve the resolution of isomeric pairs. |
| Carrier Gas | Improve efficiency and speed | Hydrogen often provides better efficiency at higher linear velocities compared to helium, leading to faster analysis times. sigmaaldrich.com |
| Injection Mode | Ensure quantitative transfer to column | Splitless injection is typically used for trace analysis, while split injection is suitable for more concentrated samples. |
High-resolution gas chromatography relies on the use of specialized capillary columns to separate complex mixtures of FAMEs. nih.gov Capillary columns offer significant advantages over older packed column technology, providing much more efficient separations. restek.comgcms.cz For the analysis of unsaturated FAMEs like this compound, columns with polyethylene glycol (Carbowax-type) stationary phases are commonly used. restek.comgcms.cz
For challenging separations involving geometric isomers, highly polar biscyanopropyl stationary phases are the standard. restek.comgcms.cz Columns such as the SP™-2560 are specifically designed for high-resolution separation of cis/trans FAME isomers. sigmaaldrich.com The efficiency of these columns is a function of their length, internal diameter, and film thickness. Longer columns with narrower bores provide higher theoretical plate counts, leading to superior resolving power. sigmaaldrich.com
Table 2: Comparison of Specialized Capillary Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Primary Application |
|---|---|---|---|
| FAMEWAX | Polyethylene Glycol (PEG) | Polar | General analysis of saturated and unsaturated FAMEs, good for resolving omega-3 and omega-6 fatty acids. restek.com |
| SP™-2560 / Rt®-2560 | Biscyanopropyl Polysiloxane | Very High | Separation of complex mixtures of FAMEs, particularly geometric (cis/trans) isomers. restek.comsigmaaldrich.com |
| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | High | High-speed analysis of major FAME components. researchgate.net |
| HP-5MS | (5%-Phenyl)-methylpolysiloxane | Non-polar | General purpose, separation primarily based on boiling point. mdpi.com |
While GC is the predominant technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) also has applications, particularly for separating FAMEs from complex matrices or when dealing with compounds that are not suitable for GC. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.comnih.gov
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com Separation is based on the hydrophobicity of the analytes. For a compound like this compound, the mobile phase composition would be optimized to achieve adequate retention and separation from other components in a mixture. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is common to control the ionization state of any free fatty acids that may be present. sielc.comchromatographyonline.com LC can also be directly coupled with mass spectrometry (LC-MS), which is a powerful tool for lipidomics research. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry, especially when coupled with gas chromatography, is a powerful technique for the analysis of FAMEs. nih.gov It provides information for both the identification of unknown compounds and the precise quantification of target analytes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification of FAMEs. nih.gov After compounds are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented.
Electron Ionization (EI) is the most common ionization method used in GC-MS for FAME analysis. jeol.com EI is a "hard" ionization technique that produces a characteristic and reproducible fragmentation pattern for a given compound. jeol.comshimadzu.com This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. For FAMEs, characteristic fragment ions include the molecular ion (M+), which is often weak or absent, and ions resulting from cleavages around the ester group, such as the methoxycarbonyl ion ([M-31]⁺, loss of OCH₃) and the McLafferty rearrangement ion (m/z 74). researchgate.net
While standard EI-MS is excellent for general identification, differentiating positional and geometric isomers of this compound can be challenging because they often yield very similar mass spectra. nih.govnih.gov Therefore, unequivocal identification relies heavily on the chromatographic separation of the isomers prior to MS detection. nih.gov Chemical Ionization (CI) is a "softer" ionization technique that can be used to enhance the abundance of the molecular ion, aiding in the determination of the molecular weight. shimadzu.comnih.gov
Table 3: Common Mass Fragments in EI-MS of Fatty Acid Methyl Esters
| m/z (mass-to-charge ratio) | Ion Identity/Origin | Significance |
|---|---|---|
| M⁺ | Molecular Ion | Represents the intact molecule's mass; often weak or absent in EI spectra of FAMEs. jeol.com |
| [M-31]⁺ | Loss of a methoxy (B1213986) group (·OCH₃) | Common fragment indicating a methyl ester. |
| m/z 74 | McLafferty rearrangement product | A base peak or very prominent peak, characteristic of saturated FAMEs and many unsaturated FAMEs. |
| m/z 87 | Cleavage at the β-γ carbon bond | Another characteristic fragment ion for FAMEs. researchgate.net |
For highly sensitive and selective quantification of this compound, especially in complex samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. chromatographyonline.com The most common mode for quantification is Multiple Reaction Monitoring (MRM). shimadzu.com
In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion, which is typically the molecular ion or a prominent high-mass fragment ion of the target analyte. This precursor ion is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) is set to monitor only one or more specific fragment ions, known as product ions, that are characteristic of the precursor. chromatographyonline.com
This two-stage filtering process dramatically reduces chemical noise and matrix interference, resulting in a significantly improved signal-to-noise ratio, lower limits of detection (LOD), and higher accuracy compared to single-stage MS analysis. researchgate.netchromatographyonline.com For quantitative analysis, a stable isotope-labeled internal standard is often used to correct for variations in sample preparation and instrument response. The development of an MRM method involves selecting unique precursor-to-product ion transitions for the analyte of interest.
Table 4: Conceptual MRM Scheme for this compound (C₈H₁₄O₂)
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |
|---|---|---|---|
| This compound | 142 (M⁺) | 74, 87, 55 | Quantifier Ion: The most intense and stable product ion used for quantification. |
Note: The specific precursor and product ions would need to be empirically determined and optimized during method development.
Application of Isotope-Labeling and Dilution Strategies for Precise Quantification
The precise and accurate quantification of this compound in complex matrices is critical in fields such as metabolic research, environmental analysis, and food science. Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving high-precision measurements. This strategy involves the use of a stable isotope-labeled version of the analyte as an internal standard.
For this compound, a suitable internal standard would be synthesized to incorporate heavy isotopes such as Deuterium (²H) or Carbon-13 (¹³C) at specific positions in the molecule. For instance, methyl-d3-5-heptenoic acid, methyl ester or 5-heptenoic-1-¹³C acid, methyl ester could be used. This isotopically labeled standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. Any sample loss or variability during these steps will affect both the analyte and the standard equally.
During analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), the labeled and unlabeled compounds are easily distinguished by their mass-to-charge ratio (m/z). The ratio of the signal intensity of the native analyte to that of the known amount of the added isotopic standard is used to calculate the exact concentration of the analyte, correcting for procedural inefficiencies. researchgate.net This approach minimizes matrix effects and provides a high degree of accuracy and precision.
Beyond simple quantification, stable isotope labeling is instrumental in metabolic flux analysis. epa.gov By introducing substrates labeled with ¹³C (e.g., ¹³C-labeled acetate) into a biological system, researchers can track the incorporation of these isotopes into newly synthesized molecules like 5-heptenoic acid. researchgate.net Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can then be used to measure the ¹³C enrichment, providing insights into biosynthetic pathways and metabolic rates. epa.govacs.org
| Isotope | Labeling Position Example | Primary Application | Analytical Technique |
| ²H (Deuterium) | methyl-d3-5-heptenoic acid, methyl ester | Isotope Dilution (Quantification) | GC-MS, LC-MS |
| ¹³C | 5-heptenoic-1-¹³C acid, methyl ester | Isotope Dilution (Quantification) | GC-MS, LC-MS |
| ¹³C | Uniformly labeled (from ¹³C-glucose) | Metabolic Flux Analysis | GC-C-IRMS, HRMS |
| ¹⁸O | Ester oxygen labeled | Mechanistic/Tracer Studies | HRMS |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its elemental composition. Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure masses with accuracies in the low parts-per-million (ppm) range. nih.govnih.gov
The molecular formula for this compound is C₈H₁₄O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of its molecular ion [M]⁺ can be calculated with high precision. This allows for its differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. mdpi.com
For example, a compound with the formula C₉H₁₈O has a nominal mass of 142, the same as C₈H₁₄O₂. However, their exact masses are distinct. HRMS can easily resolve these differences, providing strong evidence for the molecular formula and confirming the identity of the compound. This capability is crucial when analyzing complex mixtures where multiple compounds may co-elute or have similar fragmentation patterns. nih.gov
| Molecular Formula | Compound Class Example | Nominal Mass | Monoisotopic Exact Mass |
| C₈H₁₄O₂ | This compound | 142 | 142.09938 |
| C₉H₁₈O | Nonanal | 142 | 142.13577 |
| C₇H₁₀O₃ | Anhydromannose | 142 | 142.06299 |
| C₁₀H₂₂ | Decane | 142 | 142.17215 |
Spectroscopic Techniques for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and 2D NMR Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework.
¹H NMR analysis reveals the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and splitting patterns (J-coupling), which indicate adjacent protons. For this compound, the spectrum would show characteristic signals for the ester methyl group (a singlet around 3.6-3.7 ppm), vinylic protons on the C5-C6 double bond (multiplets in the 5.3-5.5 ppm region), and various methylene (B1212753) groups along the aliphatic chain. vdoc.pub
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound would display eight distinct signals, corresponding to each carbon atom. Key resonances include the carbonyl carbon of the ester (δ ~174 ppm), the two olefinic carbons (δ ~120-135 ppm), the methoxy carbon (δ ~51 ppm), and the aliphatic carbons at higher field. spectrabase.com
2D NMR techniques are used to establish connectivity. A Correlation Spectroscopy (COSY) experiment would show correlations between J-coupled protons, confirming the sequence of methylene groups and their connection to the vinylic protons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons, which is essential for confirming the position of the ester group and the double bond.
| ¹H NMR | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H1' | -OCH₃ | ~3.67 | s |
| H2 | -CH₂-C=O | ~2.31 | t |
| H3 | -CH₂- | ~1.75 | p |
| H4 | =C-CH₂- | ~2.08 | q |
| H5, H6 | -CH=CH- | ~5.42 | m |
| H7 | =CH-CH₃ | ~1.62 | d |
| ¹³C NMR | Assignment | Expected Chemical Shift (ppm) |
| C1 | C=O | ~173.9 |
| C1' | -OCH₃ | ~51.4 |
| C2 | -CH₂-C=O | ~33.5 |
| C3 | -CH₂- | ~24.3 |
| C4 | =C-CH₂- | ~28.6 |
| C5 | -CH= | ~123.8 |
| C6 | =CH- | ~131.5 |
| C7 | -CH₃ | ~17.8 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. spectrabase.com
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ester functional group, typically found around 1735-1750 cm⁻¹. Other key absorptions include the C-O single bond stretches (1100-1300 cm⁻¹), the sp² C-H stretch of the alkene protons (above 3000 cm⁻¹), and the C=C double bond stretch (~1650 cm⁻¹), which is often of medium to weak intensity. spectrabase.com
Raman Spectroscopy provides complementary information. While the C=O stretch is a weak scatterer in Raman, the C=C double bond stretch gives a strong Raman signal, making it a useful technique for studying the unsaturated portion of the molecule. The symmetric C-C backbone vibrations are also more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and confident identification of the key functional groups.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |
| sp² C-H Stretch | ~3020 | ~3020 | Medium / Medium |
| sp³ C-H Stretch | 2850-2960 | 2850-2960 | Strong / Strong |
| C=O Stretch (Ester) | ~1740 | ~1740 | Strong / Weak |
| C=C Stretch (Alkene) | ~1655 | ~1655 | Weak-Medium / Strong |
| C-O Stretch | 1170-1250 | 1170-1250 | Strong / Weak |
| =C-H Bend (out-of-plane) | 800-980 | Not prominent | Strong / Weak |
Hyphenated Techniques and Advanced Data Processing for this compound Research
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound, especially within complex mixtures. gcms.czrestek.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). researchgate.netnih.gov A gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. For this compound, GC is highly effective at separating it from other FAMEs and, crucially, for resolving its isomers. Using specialized capillary columns, such as those with biscyanopropyl polysiloxane stationary phases, it is possible to separate geometric isomers (cis/trans) and positional isomers (e.g., 4-heptenoic and 6-heptenoic acid methyl esters). amazonaws.comuva.nl The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile compounds or when derivatization is not desirable. While less common for short-chain FAMEs, techniques like atmospheric pressure chemical ionization (APCI)-MS coupled with HPLC can be used for their analysis. nih.govresearchgate.net This is particularly useful in online reaction monitoring or for samples in aqueous matrices.
Advanced Data Processing is crucial for extracting meaningful information from the large datasets generated by these techniques. Automated software platforms can perform peak deconvolution to resolve overlapping chromatographic signals. Mass spectral libraries (e.g., NIST, Wiley) are used to tentatively identify compounds by matching their experimental electron ionization (EI) mass spectra with library entries. For novel compounds or when library matches are ambiguous, the interpretation of fragmentation patterns, combined with high-resolution data, is necessary for structural confirmation. shimadzu.com
Applications of 5 Heptenoic Acid, Methyl Ester As a Chemical Building Block and Reagent in Advanced Organic Synthesis
Utilization in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The scaffold of 5-heptenoic acid, methyl ester is a key structural element in the synthesis of potent therapeutic agents and their precursors. The presence of both a nucleophilic/electrophilic center at the ester and a reactive alkene allows for the construction of complex molecular architectures with high degrees of stereochemical control.
A notable application is in the synthesis of carbapenem (B1253116) antibiotics. For instance, a derivative, methyl 2-methyl-5-heptenoate, serves as a crucial starting material for a key intermediate in the synthesis of 1β-methylthienamycin. ucla.edu The synthetic route leverages the terminal double bond of the heptenoate structure for an intramolecular 1,3-dipolar cycloaddition reaction. This key step establishes a complex, stereochemically rich perhydrocyclopenta[c]isoxazole ring system, which is a foundational core for the antibiotic. ucla.edu This transformation highlights how a single stereocenter in the modified heptenoate backbone can direct the formation of three new contiguous stereocenters, demonstrating the molecule's power in asymmetric synthesis. ucla.edu
Furthermore, the 5-heptenoic acid methyl ester core is found in synthetic prostaglandin (B15479496) analogues. Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects. The synthesis of structurally modified versions is a major focus of pharmaceutical research to develop more stable and selective drugs. One such example is a synthetic prostaglandin analogue identified as 16-[4-(methoxymethyl)phenyl]-5-heptenoic acid methyl ester, which utilizes the heptenoate chain as a fundamental part of its structure. scribd.com
| Application Area | Specific Compound/Intermediate | Synthetic Strategy | Reference |
| Antibiotics | 1β-Methylthienamycin Intermediate | Intramolecular 1,3-Dipolar Cycloaddition | ucla.edu |
| Prostaglandins | Synthetic Prostaglandin Analogue | Core Structural Component | scribd.com |
Role in the Preparation of Agrochemicals and Specialty Chemicals
This compound is a valuable precursor for the synthesis of specialty chemicals, including pheromones, natural products, and renewable chemical feedstocks. Its ability to be sourced from biological materials and transformed into high-value products makes it significant in the context of green chemistry.
In the field of agrochemicals, it has been used in the synthesis of insect pheromones, which are employed in pest management strategies as environmentally benign alternatives to conventional pesticides. wur.nl The specific structure of the heptenoate chain is incorporated into the final pheromone molecule, guiding the synthetic pathway. wur.nl
The compound also serves as a building block in the total synthesis of complex marine natural products. Furoventalene, a benzofuran (B130515) isolated from a marine sponge, was synthesized using a derivative, methyl 2-formyl-6-methyl-5-heptenoate. acs.orgresearchgate.net The synthesis involves a key annulation step where the heptenoate derivative undergoes a consecutive 1,6-conjugate addition and an aldol-type cyclization to construct the core bicyclic framework of the natural product. acs.orgresearchgate.net
Moreover, this compound has been identified as a key product from the olefin metathesis of lipids derived from microalgae. uni-konstanz.de This positions the compound as a platform chemical that can be derived from renewable biomass. Specifically, the butenolysis (cross-metathesis with butene) of unsaturated fatty acid esters from algae can yield methyl 5-heptenoate. Research has shown that catalyst optimization can increase the selectivity of this transformation to as high as 95%. researchgate.net
| Chemical Class | Target Molecule | Synthetic Role of Heptenoate | Reference |
| Pheromones | Insect Pheromone | Starting Material / Precursor | wur.nl |
| Natural Products | Furoventalene | Building Block for Annulation Reaction | acs.orgresearchgate.net |
| Renewable Feedstocks | Platform Chemicals | Product of Algal Lipid Metathesis | uni-konstanz.deresearchgate.net |
Development of Novel Monomers for Polymer Science
The bifunctional nature of this compound makes it an attractive functional monomer for the synthesis of advanced polymers. Its incorporation into a polymer backbone, typically dominated by non-polar olefin units, introduces a polar ester group. This functionalization can significantly alter the properties of the resulting material.
Several patents describe the use of methyl 5-heptenoate as a comonomer in the transition metal-catalyzed polymerization of olefins. googleapis.comgoogle.comgoogleapis.comgoogle.com In these processes, it is copolymerized with simple olefins like ethylene (B1197577) and propylene. The resulting polymers are polyolefins with pendant ester-containing side chains. The inclusion of the methyl 5-heptenoate monomer introduces branches into the polymer chain, which affects its crystallinity, density, and mechanical properties. google.comgoogleapis.com The patents provide a method for calculating the theoretical number of branches per 1000 methylene (B1212753) groups based on the mole fraction of methyl 5-heptenoate and other α-olefins incorporated into the polymer. googleapis.comgoogle.com
The presence of the ester functionality in these polyolefins is particularly significant. It provides a reactive handle for post-polymerization modification and enhances properties such as adhesion, dyeability, and compatibility with other polar polymers, expanding the application range of traditional polyolefins.
| Patent Number | Polymerization Type | Catalyst System | Role of Methyl 5-Heptenoate | Reference |
| US 6,034,259 B1 | Olefin Copolymerization | Transition Metal Coordination Catalyst | Functional Comonomer for Branching | googleapis.com |
| US 5,880,241 A | Olefin Copolymerization | Nickel Compound with α-diimine Ligand | Functional Comonomer to Introduce Ester Groups | google.com |
| EP 0805826 B1 | Olefin Copolymerization | Not Specified | Functional Comonomer | googleapis.com |
| CZ 235197 A3 | Olefin Copolymerization | Not Specified | Functional Comonomer for Branching | google.com |
Applications in Materials Chemistry and Surface Modification
The incorporation of this compound into polymer chains, as discussed in the previous section, directly translates to applications in materials chemistry. The primary role is the chemical modification of non-polar polymer backbones to create functional materials with tailored properties.
Commodity plastics like polyethylene (B3416737) are known for their chemical inertness and low surface energy, which makes them difficult to print on or adhere to other materials. By copolymerizing ethylene with a monomer like methyl 5-heptenoate, the resulting polymer contains ester groups distributed along the chain. These polar groups can significantly increase the surface energy of the material, improving its wettability, adhesion to polar substrates, and ability to be painted or dyed without extensive surface pre-treatment.
Furthermore, the ester groups can act as sites for further chemical reactions. For example, hydrolysis of the ester groups would yield carboxylic acid functionalities, converting the polymer into an ionomer after neutralization. Ionomers have unique physical properties and are used in applications such as self-healing materials, packaging films, and compatibilizers for polymer blends. While specific studies on surface modification using this exact monomer are not widely detailed, its role as a functional comonomer in major patents implies its utility in altering the bulk and surface characteristics of polyolefin materials. google.comgoogleapis.com
Reagent in Cross-Coupling Reactions and Organometallic Chemistry
This compound is an active substrate and intermediate in a variety of organometallic catalytic reactions. Both the terminal alkene and the ester group can participate in or be influenced by transition metal catalysts, making it a versatile reagent for constructing new carbon-carbon and carbon-heteroatom bonds.
The compound can be synthesized via organometallic catalysis. One efficient method is the hydroesterification of 1,5-hexadiene. Using a catalyst system of dicobalt octacarbonyl combined with γ-picoline, methyl 5-heptenoate can be formed with high yield (89.1%). jst.go.jpjst.go.jp This demonstrates a direct link between organometallic catalysis and the formation of this valuable building block.
It also plays a role in tandem catalytic sequences. For example, in studies of selective isomerization-hydroformylation reactions, the related isomer, 6-heptenoic acid methyl ester, is readily isomerized to a mixture of internal alkenes including cis- and trans-5-heptenoic acid methyl ester. uva.nl This isomerization, often catalyzed by palladium complexes, is the first step in a one-pot reaction to produce branched aldehydes, which are valuable synthetic intermediates. uva.nluva.nl The ability to control the position of the double bond within the heptenoate chain is crucial for directing the regioselectivity of the subsequent hydroformylation step. The terminal alkene of 5-heptenoic acid methyl ester makes it a prime substrate for reactions that favor terminal C=C bonds, such as certain cross-coupling and metathesis reactions, allowing for chain extension and the introduction of further complexity.
Future Research Directions and Emerging Trends for 5 Heptenoic Acid, Methyl Ester
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards green chemistry principles is spurring research into sustainable methods for producing FAMEs like 5-Heptenoic acid, methyl ester. rsc.org A primary focus is the utilization of renewable feedstocks to replace petroleum-based starting materials. rsc.org Non-edible vegetable oils and lipids from microalgae are prominent candidates, offering a biorenewable carbon source. rsc.orgmdpi.com
Future research will likely concentrate on optimizing processes such as the in-situ transesterification of microalgal biomass, which combines lipid extraction and conversion into FAMEs in a single step. mdpi.com Another promising green route involves the oxidative cleavage of larger unsaturated FAMEs, such as those found in rapeseed oil, to yield shorter-chain esters. rsc.org These methods, performed under mild, solvent-free conditions, significantly enhance the environmental profile of the synthesis. rsc.org The goal is to develop economically viable and scalable biorefining processes that minimize waste and energy consumption.
Table 1: Comparison of Synthetic Routes
| Route | Feedstock | Key Process | Advantages |
|---|---|---|---|
| Biocatalytic | Microalgae, Vegetable Oils | In-situ Transesterification | Uses renewable resources, can be a one-step process. mdpi.com |
| Oxidative Cleavage | Rapeseed Oil | Oxydoreductive Cleavage | Mild reaction conditions, solvent-free, valuable by-products. rsc.org |
Exploration of Novel Catalytic Systems for Selective Transformations
The carbon-carbon double bond and the ester group in this compound, are prime targets for selective catalytic transformations to create value-added chemicals. Research is moving towards designing highly efficient and selective catalysts for these conversions.
One key area is epoxidation, where the double bond is converted to an epoxide ring, a versatile intermediate for producing bio-based polymers. mdpi.com Green epoxidation systems using performic acid generated in situ from hydrogen peroxide and formic acid are being explored to avoid chlorinated intermediates. mdpi.com
Another significant direction is hydrodeoxygenation (HDO), which removes oxygen from the ester group to produce hydrocarbons for biofuels and chemical feedstocks. acs.org Studies on related saturated esters like methyl heptanoate (B1214049) have shown that noble metal catalysts, particularly Rhodium on a Zirconia support (Rh/ZrO₂), are highly effective for HDO, yielding hexane (B92381) at elevated temperatures. acs.org Future work will aim to adapt these catalytic systems for unsaturated esters, seeking to control both the deoxygenation and the hydrogenation of the double bond. Further research into reactions like amidation, metathesis, and isomerization will also be critical. rsc.org
Table 2: Catalytic Systems for FAME Transformations
| Transformation | Catalyst System | Substrate Example | Product Example | Source |
|---|---|---|---|---|
| Epoxidation | Formic Acid / H₂O₂ | Unsaturated FAMEs from Algae | Epoxidized FAMEs | mdpi.com |
Integration of Computational Chemistry and Machine Learning for Predictive Studies
Computational tools are becoming indispensable for accelerating research and reducing experimental costs. Density Functional Theory (DFT) studies can provide deep insights into the electronic properties and reactivity of this compound, helping to predict its behavior in chemical reactions and its potential as a corrosion inhibitor or antioxidant. nih.govresearchgate.net
Simultaneously, machine learning (ML) and artificial intelligence (AI) are being leveraged to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of vast numbers of chemical compounds. nih.govnih.gov By training algorithms like Random Forest (RF), Support Vector Machine (SVM), and Gradient Boosting (GB) on large datasets of known molecules, researchers can develop models that predict the drug-likeness and potential biological interactions of novel or less-studied compounds like this compound. nih.govmdpi.com Automated machine learning (AutoML) platforms further streamline this process by automatically finding the best algorithms and hyperparameters, enhancing the speed and accuracy of in silico screening efforts. nih.govresearchgate.net
Advanced Analytical Techniques for Trace Analysis and Metabolomics
Detecting and quantifying this compound, especially at low concentrations or within complex biological matrices, requires sophisticated analytical techniques. Gas chromatography (GC) remains a cornerstone for FAME analysis due to the volatility and thermal stability of these compounds. gcms.cz High-resolution capillary columns, such as those with Carbowax-type stationary phases, are essential for separating complex mixtures of FAME isomers. gcms.czrestek.com
To overcome challenges in molecular identification, advanced mass spectrometry (MS) techniques are being integrated. While standard Electron Ionization (EI) can cause extensive fragmentation and the loss of the molecular ion peak for unsaturated FAMEs, soft ionization methods like Field Ionization (FI) are gaining traction. jeol.com FI effectively generates molecular ions even for polyunsaturated esters, allowing for unambiguous identification when coupled with high-resolution MS. jeol.com Furthermore, NMR-based metabolomics provides a powerful platform for studying the role of FAMEs in biological systems by analyzing extracts from urine, plasma, or tissues without the need for chemical derivatization. dntb.gov.ua
Table 3: Advanced Analytical Methods for FAMEs
| Technique | Principle | Application for this compound |
|---|---|---|
| High-Resolution GC | Separation based on volatility and column interaction. | Resolves from isomeric impurities and other FAMEs. gcms.czrestek.com |
| GC-FI-HRMS | Soft ionization (FI) preserves the molecular ion for high-resolution mass analysis. | Unambiguous molecular formula determination. jeol.com |
| NMR-based Metabolomics | Nuclear Magnetic Resonance detects molecules in complex mixtures. | Quantifies the compound in biological extracts and studies metabolic pathways. dntb.gov.ua |
Discovery of New Biological Roles and Mechanistic Insights (excluding direct human health applications)
Emerging research is uncovering the presence and potential functions of this compound, and its isomers in various natural sources. For instance, the related compound 6-Heptenoic acid, methyl ester, has been identified as a minor component in the seed oil of Lepidium sativum (garden cress). scienceopen.com The oil from these seeds has demonstrated broad-spectrum antimicrobial activity against a range of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). scienceopen.com
This finding suggests a potential role for the compound in plant defense mechanisms or as a natural antimicrobial agent. Future studies will likely focus on isolating this compound, to determine its specific contribution to these biological effects. Investigating its role as a potential signaling molecule, a precursor in microbial metabolism, or an insect semiochemical could reveal novel, non-medical applications and provide deeper mechanistic insights into its function in ecological systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-heptenoic acid, methyl ester?
- Methodology :
- Oxidative Esterification : React 5-heptenol with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to form the acid, followed by esterification with methanol and a catalyst like sulfuric acid .
- Transesterification : Use p-toluenesulfonic acid (p-TSA) as a catalyst to convert 5-hexynoic acid to its methyl ester analog, followed by hydrogenation to saturate the alkyne bond .
Q. How can researchers safely handle and store this compound in the lab?
- Safety Protocols :
- Use PPE (gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation .
- Store in airtight containers at -20°C to prevent degradation; avoid exposure to heat, sparks, or oxidizing agents .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- GC-MS : Use a polar cyanosilicone column (e.g., SP™-2560) with a temperature ramp (e.g., 50°C to 240°C at 4°C/min) for optimal separation of fatty acid methyl esters (FAMEs). Compare retention times and fragmentation patterns against reference spectra .
- HPTLC : Employ silica gel RP-18 plates with a mobile phase of hexane:ethyl acetate (9:1) for rapid purity checks .
Q. What is the biological significance of this compound in plant systems?
- Role in Floral Scents : Identified as a minor volatile component in Malus cultivars (e.g., Malus spectabilis 'Brandy'), contributing to floral aroma profiles. Quantify via headspace GC-MS during peak flowering stages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound synthesis?
- Troubleshooting :
- Catalyst Efficiency : Compare p-TSA vs. H₂SO₄ in transesterification; p-TSA may reduce side reactions in moisture-sensitive conditions .
- Byproduct Analysis : Use LC-MS to identify unsaturated intermediates or oxidation byproducts (e.g., peroxides) that reduce yield .
Q. What strategies separate geometric isomers (e.g., cis vs. trans) of this compound?
- Chromatographic Methods :
- Ag⁺-HPLC : Utilize silver-ion-coated columns to exploit differential π-complexation with double bonds .
- GC with Ionic Liquid Columns : Use SLB-IL111 columns for enhanced resolution of unsaturated esters .
Q. How does this compound interact with prostaglandin biosynthesis pathways?
- Pharmacological Relevance : Structural analogs (e.g., Tafluprost) inhibit thromboxane A₂ synthase, reducing intraocular pressure. Study via:
- Enzyme Assays : Measure COX-1/COX-2 inhibition using radioimmunoassays .
- Metabolic Tracing : Use ¹⁴C-labeled substrate to track incorporation into thromboxane B₂ in platelet-rich plasma .
Q. What are the challenges in detecting trace levels of this compound in environmental samples?
- Sample Preparation :
- SPME : Solid-phase microextraction with PDMS/DVB fibers to concentrate volatiles .
- Derivatization : Convert to pentafluorobenzyl esters for enhanced GC-ECD sensitivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
